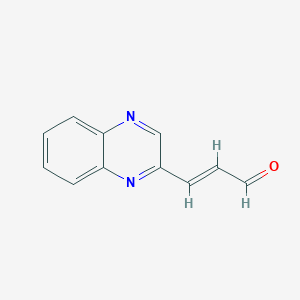
3-(Quinoxalin-2-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinoxalin-2-yl)acrylaldehyde is an organic compound characterized by the presence of a quinoxaline ring attached to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)acrylaldehyde typically involves the condensation of quinoxaline derivatives with aldehydes under specific conditions. One common method involves the use of trifluoroacetic acid as a catalyst in the condensation reaction between quinoxaline-2-ones and substituted indoles . This method is favored for its simplicity and efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-(Quinoxalin-2-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinoxalin-2-ylacrylic acid.
Reduction: Quinoxalin-2-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
科学的研究の応用
3-(Quinoxalin-2-yl)acrylaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing kinase inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(Quinoxalin-2-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways, making it a versatile tool in medicinal chemistry .
類似化合物との比較
- 3-(Quinolin-2-yl)acrylaldehyde
- 3-(Pyrimidin-4-yl)acrylaldehyde
- 3-(Indol-2-yl)acrylaldehyde
Comparison: 3-(Quinoxalin-2-yl)acrylaldehyde is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in specific applications, such as kinase inhibition and material science .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
(E)-3-quinoxalin-2-ylprop-2-enal |
InChI |
InChI=1S/C11H8N2O/c14-7-3-4-9-8-12-10-5-1-2-6-11(10)13-9/h1-8H/b4-3+ |
InChIキー |
VBJJHIRQYNCQJH-ONEGZZNKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C=O |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


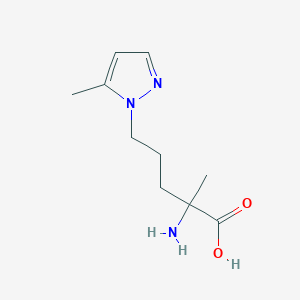

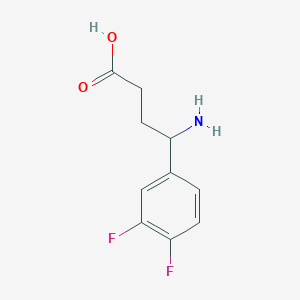

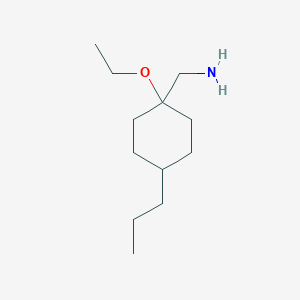
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
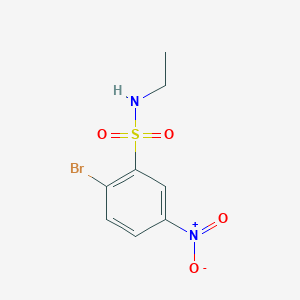
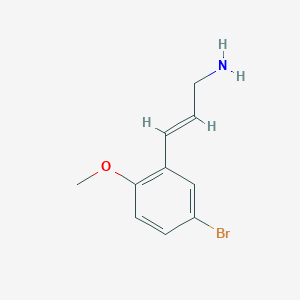
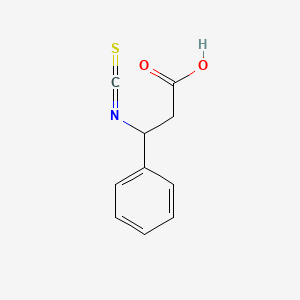
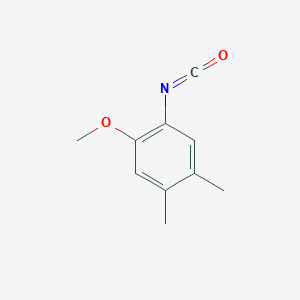
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
